molecular formula C17H35NO B11999594 Propanamide, N-dodecyl-2,2-dimethyl- CAS No. 557780-69-5

Propanamide, N-dodecyl-2,2-dimethyl-

Cat. No.: B11999594
CAS No.: 557780-69-5
M. Wt: 269.5 g/mol
InChI Key: YQJJFIVJPNAPBC-UHFFFAOYSA-N
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Description

Propanamide, N-dodecyl-2,2-dimethyl- is an organic compound belonging to the class of amides It is characterized by the presence of a long dodecyl chain attached to the nitrogen atom and two methyl groups attached to the carbon atom in the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-dodecyl-2,2-dimethyl- typically involves the reaction of dodecylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of Propanamide, N-dodecyl-2,2-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques such as gas chromatography to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-dodecyl-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The dodecyl chain can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions include dodecanoic acid (from oxidation), dodecylamine (from reduction), and various substituted derivatives (from substitution reactions).

Scientific Research Applications

Propanamide, N-dodecyl-2,2-dimethyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Propanamide, N-dodecyl-2,2-dimethyl- involves its interaction with biological membranes. The long dodecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and cell death.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, 2,2-dimethyl-: Lacks the dodecyl chain, making it less hydrophobic.

    Propanamide, N-phenyl-2,2-dimethyl-: Contains a phenyl group instead of a dodecyl chain, altering its chemical properties and applications.

    Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-: Contains a methoxyphenyl group, providing different reactivity and uses.

Uniqueness

Propanamide, N-dodecyl-2,2-dimethyl- is unique due to its long hydrophobic dodecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring membrane interaction and disruption, such as antimicrobial agents and surfactants.

Properties

CAS No.

557780-69-5

Molecular Formula

C17H35NO

Molecular Weight

269.5 g/mol

IUPAC Name

N-dodecyl-2,2-dimethylpropanamide

InChI

InChI=1S/C17H35NO/c1-5-6-7-8-9-10-11-12-13-14-15-18-16(19)17(2,3)4/h5-15H2,1-4H3,(H,18,19)

InChI Key

YQJJFIVJPNAPBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(C)(C)C

Origin of Product

United States

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